molecular formula C31H24Cl2N6OS B12021900 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

Cat. No.: B12021900
M. Wt: 599.5 g/mol
InChI Key: FDERXFDOEABQDQ-FABQOPTDSA-N
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Description

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is a complex organic compound that features a unique combination of triazole, carbazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole and carbazole intermediates, followed by their coupling through a hydrazide linkage. Common reagents used in these reactions include chlorinated aromatic compounds, sulfur-containing reagents, and hydrazine derivatives. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce aromatic amines .

Scientific Research Applications

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole and carbazole moieties can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfur atom in the triazole ring can form covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both triazole and carbazole moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C31H24Cl2N6OS

Molecular Weight

599.5 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C31H24Cl2N6OS/c1-2-38-27-6-4-3-5-25(27)26-17-20(7-16-28(26)38)18-34-35-29(40)19-41-31-37-36-30(21-8-10-22(32)11-9-21)39(31)24-14-12-23(33)13-15-24/h3-18H,2,19H2,1H3,(H,35,40)/b34-18+

InChI Key

FDERXFDOEABQDQ-FABQOPTDSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C6=CC=CC=C61

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C6=CC=CC=C61

Origin of Product

United States

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